
(S)-Fmoc-2-amino-3-decyloxy-propionic acid
Descripción general
Descripción
(S)-Fmoc-2-amino-3-decyloxy-propionic acid, also known as Fmoc-DOPA, is an amino acid derivative that has been used in a variety of scientific research applications. It is a highly versatile compound with a wide range of uses in biochemistry, molecular biology, and other scientific fields. Fmoc-DOPA has been used in the synthesis of peptides, proteins, and other biomolecules, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Solid Phase Synthesis of Peptide Amides
A derivative of dimethoxybenzhydrylamine, which includes the Fmoc group, has been identified as a useful precursor for C-terminal amide in Fmoc-based solid phase peptide synthesis. This method is notable for its efficiency in peptide synthesis (Funakoshi et al., 1988).
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides demonstrate significant self-assembly features, which are valuable for the development of various functional materials. These include applications in cell cultivation, drug delivery, catalytic, therapeutic, and antibiotic properties, highlighting the versatility of Fmoc-modified compounds in biomedical fields (Tao et al., 2016).
Advancements in Bioorganic Chemistry
The Fmoc solid phase peptide synthesis methodology has been enhanced by various developments in solid supports, linkages, and side chain protecting groups. These advancements have facilitated syntheses of biologically active peptides and small proteins, demonstrating the method's significance in bioorganic chemistry (Fields & Noble, 2009).
Supramolecular Gels in Biomedical Applications
Supramolecular hydrogels based on Fmoc-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, are being used extensively in the biomedical field due to their biocompatible and biodegradable properties. These gels have been investigated for their antimicrobial activity, providing new insights into their potential biomedical applications (Croitoriu et al., 2021).
Peptide Synthesis with Unnatural Amino Acids
Research has been conducted to design methods for the synthesis of carbonylated peptides using Fmoc-amino acids. This includes the development of novel unnatural amino acids, showcasing the expanding role of Fmoc chemistry in peptide synthesis and its potential to model oxidatively modified peptides found in biological systems (Waliczek et al., 2015).
Propiedades
IUPAC Name |
(2S)-3-decoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO5/c1-2-3-4-5-6-7-8-13-18-33-20-26(27(30)31)29-28(32)34-19-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25-26H,2-8,13,18-20H2,1H3,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZMOHERCSSSC-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-2-amino-3-decyloxy-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




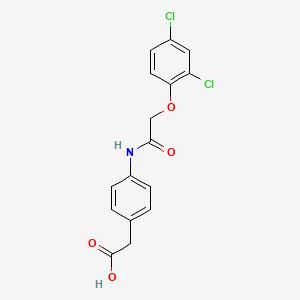
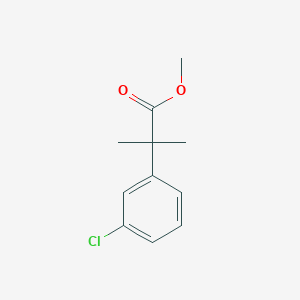

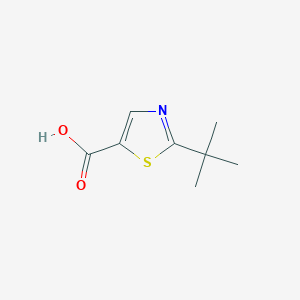

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)
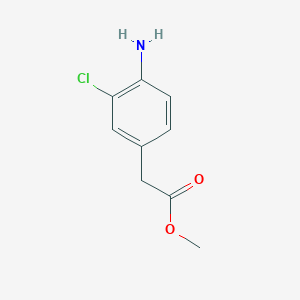
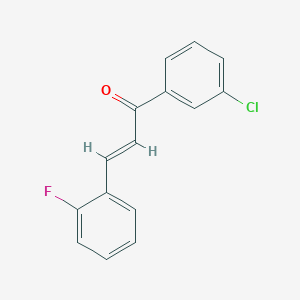
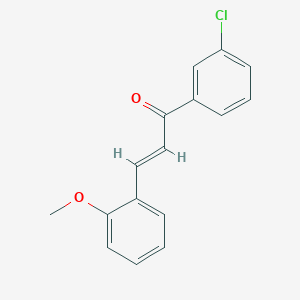
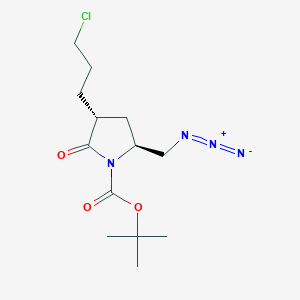
![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)

